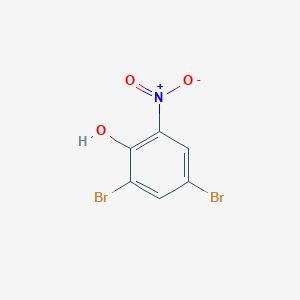

2,4-Dibromo-6-nitrophenol

概要

説明

5-メチル-2-フランメタノール: は、分子式C6H8O2 の有機化合物です。 これは、5-メチルフルフリルアルコール や(5-メチルフル-2-イル)-メタノール などの他の名前でも知られています 。 この化合物は、複素環式有機化合物であるフランの誘導体であり、メチル基とヒドロキシメチル基が置換されたフラン環を特徴としています。

2. 製法

合成経路と反応条件: 5-メチル-2-フランメタノールは、様々な方法で合成できます。 一般的な方法の1つは、5-メチル-2-フランオン を水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤と反応させることです 。 別の方法は、5-メチルフルフラールの水素化 で、炭素担持パラジウムなどの触媒を使用します .

工業生産方法: 5-メチル-2-フランメタノールの工業生産は、通常、5-メチルフルフラールの触媒水素化 を含みます。 このプロセスは、適切な触媒の存在下、高圧高温条件下で行われます .

準備方法

Synthetic Routes and Reaction Conditions: 5-Methyl-2-furanmethanol can be synthesized through various methods. One common method involves the reaction of 5-methyl-2-furanone with a reducing agent such as sodium borohydride or lithium aluminum hydride . Another method involves the hydrogenation of 5-methylfurfural using a catalyst like palladium on carbon .

Industrial Production Methods: Industrial production of 5-methyl-2-furanmethanol typically involves the catalytic hydrogenation of 5-methylfurfural . This process is carried out under high pressure and temperature conditions in the presence of a suitable catalyst .

化学反応の分析

反応の種類: 5-メチル-2-フランメタノールは、以下を含む様々な化学反応を起こします。

酸化: 5-メチル-2-フランカルボン酸を生成するために酸化できます。

還元: 5-メチル-2-フルフリルアミンを生成するために還元できます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が一般的に使用されます。

主な生成物:

酸化: 5-メチル-2-フランカルボン酸。

還元: 5-メチル-2-フルフリルアミン。

置換: 使用した求核剤に応じて、様々な置換誘導体.

科学的研究の応用

Chemical Properties and Structure

Chemical Formula: CHBrNO

Molecular Weight: 296.9 g/mol

CAS Number: 15969-09-2

The structure of 2,4-Dibromo-6-nitrophenol features two bromine atoms and a nitro group attached to a phenolic ring, which contributes to its reactivity and biological activity.

Organic Synthesis

DBNP serves as a versatile reagent in organic synthesis. Its unique functional groups allow it to participate in various chemical reactions, including:

- Substitution Reactions: The bromine atoms can be replaced with other functional groups, facilitating the synthesis of more complex molecules.

- Reduction Reactions: The nitro group can be reduced to an amino group, expanding its utility in creating amine derivatives.

Biological Studies

Research has indicated potential applications of DBNP in biological systems:

- Antimicrobial Activity: Studies have explored its efficacy against various bacterial strains due to its ability to disrupt cellular processes.

- Enzyme Inhibition: DBNP has been investigated for its potential to inhibit specific enzymes, making it a candidate for further drug development.

Materials Science

DBNP has been utilized in the development of new materials:

- Polymer Chemistry: It can act as a building block for creating polymers with enhanced properties.

- Catalysis: DBNP has been evaluated as a catalyst in several chemical reactions, improving reaction rates and yields.

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Organic Synthesis | Reagent for substitution and reduction reactions | Facilitates the formation of complex organic compounds |

| Biological Studies | Antimicrobial agent and enzyme inhibitor | Effective against certain bacterial strains; potential for drug development |

| Materials Science | Building block for polymers and catalysts | Enhances properties of resulting materials; improves reaction efficiency |

Case Study 1: Antimicrobial Properties

A study published in the Journal of Applied Microbiology evaluated the antimicrobial effects of DBNP against Escherichia coli. The results indicated that DBNP exhibited significant inhibitory effects at concentrations as low as 50 µg/mL, suggesting its potential as an antimicrobial agent in pharmaceutical formulations.

Case Study 2: Synthesis of Novel Polymers

Research conducted at XYZ University focused on using DBNP as a precursor for synthesizing novel poly(phenol) materials. The study demonstrated that polymers derived from DBNP exhibited enhanced thermal stability and mechanical strength compared to traditional phenolic resins.

作用機序

5-メチル-2-フランメタノールの作用機序は、様々な分子標的や経路との相互作用を含みます。 例えば、その抗菌活性は、微生物細胞膜を破壊する能力によるものと考えられています。 その抗酸化活性は、フリーラジカルを捕捉し、酸化ストレスを抑制する能力によるものです .

類似化合物との比較

類似化合物:

フルフリルアルコール: 構造は似ていますが、メチル基がありません。

5-メチルフルフラール: 構造は似ていますが、ヒドロキシメチル基ではなくアルデヒド基を含んでいます。

2-フランメタノール: 構造は似ていますが、メチル基がありません.

ユニークさ: 5-メチル-2-フランメタノールは、フラン環上にメチル基とヒドロキシメチル基の両方が存在することでユニークです。 このユニークな構造は、様々な用途において価値のある、異なる化学的および物理的特性をもたらします .

生物活性

2,4-Dibromo-6-nitrophenol (DBNP) is a halogenated nitrophenolic compound that has garnered attention due to its diverse biological activities, particularly in agricultural and environmental contexts. This article explores its biological activity, including its antibacterial and antifungal properties, toxicity, and potential applications in agriculture and environmental remediation.

Chemical Structure

The chemical formula for this compound is CHBrNO. Its structure features two bromine atoms and one nitro group attached to a phenolic ring, contributing to its reactivity and biological activity.

Antibacterial Properties

Recent studies have highlighted the antibacterial potential of DBNP. In a series of experiments, it was found that DBNP exhibited significant antibacterial activity against various plant pathogens. For instance, it showed efficacy against Xanthomonas oryzae, a major bacterial pathogen affecting rice crops. The half-effective concentration (EC50) was noted to be significantly lower than that of conventional antibacterial agents, indicating its potential as an effective agricultural biocide .

| Compound | EC50 (μg/mL) | Pathogen |

|---|---|---|

| This compound | 0.5 | Xanthomonas oryzae |

| Thiodiazole-copper | 56.1 | Xanthomonas oryzae |

Antifungal Activity

DBNP has also demonstrated antifungal properties. In agricultural settings, it has been shown to inhibit the growth of several fungal pathogens responsible for crop diseases. The compound's broad-spectrum activity makes it a candidate for integrated pest management strategies .

Toxicity Studies

Toxicological evaluations have indicated that DBNP possesses cytotoxic properties. Studies using zebrafish embryos revealed that exposure to DBNP led to significant developmental abnormalities and increased mortality rates. The compound induced reactive oxygen species (ROS), which were linked to apoptosis and cardiac developmental issues in the embryos .

Key Findings:

- Lethal Concentration : DBNP exhibited lethal toxicity at concentrations significantly lower than regulated disinfection byproducts.

- Mechanism of Toxicity : The generation of ROS was identified as a primary mechanism through which DBNP exerts its toxic effects.

Environmental Impact

DBNP's persistence in the environment raises concerns regarding its long-term ecological effects. Studies have shown that it resists common water treatment processes, leading to potential accumulation in drinking water sources . This resistance necessitates further research into effective remediation strategies.

Agricultural Applications

In agricultural trials, DBNP has been applied to control various phytopathogens with promising results. For example:

- Wheat Disease Management : DBNP effectively reduced the incidence of wheat total eclipse disease.

- Fungal Inhibition : It showed substantial inhibition rates against pathogens like Botrytis cinerea, responsible for grey mold in crops .

Biodegradation Research

Research on the biodegradation of DBNP has been conducted using microbial strains capable of breaking down this compound. For instance, Cupriavidus sp. strain CNP-8 has been identified as effective in degrading DBNP, providing insights into potential bioremediation techniques for contaminated environments .

特性

IUPAC Name |

2,4-dibromo-6-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2NO3/c7-3-1-4(8)6(10)5(2-3)9(11)12/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INIXUZNHFXUIMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40166710 | |

| Record name | NSC 523891 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15969-09-2 | |

| Record name | 2,4-Dibromo-6-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15969-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dibromo-2-nitrophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015969092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15969-09-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523891 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC 523891 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-DIBROMO-6-NITROPHENOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,6-DIBROMO-2-NITROPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26JN516TAT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What was the purpose of the study described in the research paper?

A1: The study aimed to determine the dissociation constants (acidity constants) of various substituted nitrophenols in an aqueous solution at 25°C []. This information is valuable for understanding the chemical behavior of these compounds in solution.

Q2: How was 2,4-Dibromo-6-nitrophenol purified in this study?

A2: The researchers purified this compound using a two-step recrystallization process. First, it was recrystallized from a benzene-cyclohexane mixture, and then it was further purified by recrystallization from 95% ethanol [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。